Product packaging for 4-Methoxy-2-propoxyaniline(Cat. No.:)

4-Methoxy-2-propoxyaniline

Cat. No.: B7892563
M. Wt: 181.23 g/mol
InChI Key: ZOXDFEAATYDIAF-UHFFFAOYSA-N
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Description

4-Methoxy-2-propoxyaniline is a substituted aniline compound of high interest in advanced organic synthesis and pharmaceutical research. This chemical features a methoxy group at the para position and a propoxy group at the ortho position relative to the amine functional group on the benzene ring. This specific substitution pattern makes it a valuable precursor and building block for the synthesis of more complex molecules. In research applications, aniline derivatives similar to this compound are frequently utilized in the development of pharmacologically active agents. For instance, related 4-methoxy anilines are key intermediates in synthetic pathways, such as the production of nitrated aniline derivatives using continuous flow reactors to improve safety and efficiency . The structural features of this compound, particularly the alkoxy substituents, are commonly found in molecules studied for their biological activities. The product is presented as a high-purity material to ensure consistent and reliable research outcomes. Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B7892563 4-Methoxy-2-propoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-6-13-10-7-8(12-2)4-5-9(10)11/h4-5,7H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXDFEAATYDIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification and Nomenclature of 4 Methoxy 2 Propoxyaniline Within Aryl Ethers and Anilines

From a structural standpoint, 4-Methoxy-2-propoxyaniline is classified as a disubstituted aniline (B41778). Aniline, a primary aromatic amine, consists of an amino group (-NH2) attached to a benzene (B151609) ring. The nomenclature of its derivatives follows the substitution pattern on this ring. In the case of this compound, the parent molecule is aniline.

The substituents are an alkoxy group, specifically a methoxy (B1213986) group (-OCH3), at the fourth carbon position and a propoxy group (-OCH2CH2CH3) at the second carbon position relative to the amino group. These alkoxy groups also classify the compound as an aryl ether, where an oxygen atom connects an aryl group (the benzene ring) and an alkyl group (methyl or propyl).

The systematic naming convention of the International Union of Pure and Applied Chemistry (IUPAC) clearly defines the structure. The presence of multiple functional groups, such as the amino group and the ether linkages, on the aromatic ring significantly influences the molecule's electronic distribution and chemical reactivity.

Table 1: Structural and Chemical Identifiers for this compound and Related Compounds

Compound Name Molecular Formula Functional Groups Parent Structure
This compound C10H15NO2 Methoxy, Propoxy, Amino Aniline
Aniline C6H7N Amino Benzene
p-Anisidine (4-Methoxyaniline) C7H9NO Methoxy, Amino Aniline
o-Propoxyaniline C9H13NO Propoxy, Amino Aniline

Historical Perspective and Emerging Research Significance of Alkoxy Substituted Aniline Derivatives

The study of aniline (B41778) and its derivatives dates back to the mid-19th century, primarily driven by the burgeoning synthetic dye industry. smolecule.com The introduction of substituents onto the aniline ring was a key strategy to modify the color and properties of these dyes. Early research focused on simpler derivatives, but the 20th century saw a significant expansion in the complexity of these molecules, fueled by the needs of the pharmaceutical and materials science sectors.

Alkoxy-substituted anilines, in particular, have gained prominence due to the ability of the alkoxy group to modulate the electronic properties of the aniline ring. smolecule.com The oxygen atom in the alkoxy group can donate electron density to the aromatic ring through resonance, which in turn affects the basicity of the amino group and the reactivity of the ring towards electrophilic substitution.

The development of synthetic methods to introduce various alkyl and alkoxy groups with high regioselectivity has been a crucial enabler of research in this area. niscpr.res.inacs.org The increasing sophistication of these synthetic tools has allowed for the creation of a vast library of aniline derivatives with tailored properties. acs.org This has led to their application in diverse areas, from the synthesis of high-performance polymers to their use as intermediates in the production of complex pharmaceutical compounds. niscpr.res.inrsc.org

Overview of Key Research Areas Pertaining to 4 Methoxy 2 Propoxyaniline Analogues

Strategies for the Construction of the this compound Core Structure

The assembly of the this compound scaffold relies on a sequence of well-established yet carefully controlled reactions. The primary challenge lies in achieving the desired regiochemistry of the methoxy (B1213986) and propoxy groups in relation to the aniline functionality.

Regioselective Alkylation of Phenolic Precursors

A foundational strategy for introducing alkoxy groups onto an aromatic ring is through the alkylation of phenolic precursors. This approach is particularly relevant for synthesizing substituted anilines where the positions of the alkoxy groups are defined early in the synthetic sequence. The regioselectivity of these alkylation reactions is paramount. For instance, in the synthesis of related structures, the alkylation of phenols is a key step. rsc.orgacs.org The choice of base and solvent can significantly influence the outcome, with systems like potassium carbonate in dimethylformamide (DMF) being commonly employed for benzylation of phenolic hydroxyl groups. nih.gov Hexafluoroisopropanol (HFIP) has been shown to promote highly regioselective para-alkylation of phenols and anilines. rsc.org

In a multi-step synthesis, a phenolic precursor could first be selectively alkylated to introduce one of the alkoxy groups. Subsequent functional group manipulations, such as nitration and reduction, would then lead to the desired aniline. The order of these steps is crucial to control the final substitution pattern.

Reduction of Nitroaromatic Intermediates to the Aniline Functionality

A common and highly effective method for the synthesis of anilines is the reduction of a corresponding nitroaromatic compound. nih.gov This transformation is a cornerstone of industrial and laboratory-scale aniline production. nih.gov The nitro group's strong electron-withdrawing nature facilitates its reduction to an amino group, a reaction that is generally high-yielding and tolerant of a wide range of other functional groups. acs.org

The synthesis of this compound would likely involve a nitroaromatic intermediate, such as 1-methoxy-4-nitro-2-propoxybenzene. The reduction of this intermediate to the target aniline can be achieved using various methods. Classical methods often employ metals like iron in acidic media. researchgate.net More modern and environmentally benign approaches utilize catalytic hydrogenation.

The mechanism of nitroarene reduction can be complex, potentially proceeding through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. rsc.org The choice of catalyst and reaction conditions can influence the reaction pathway and the formation of byproducts. rsc.org For instance, the reduction of 2-nitro-4-propoxyaniline (B181694) would yield 2-amino-4-propoxyaniline.

Etherification Reactions for Methoxy and Propoxy Group Incorporation

The introduction of methoxy and propoxy groups is achieved through etherification reactions, a fundamental transformation in organic synthesis. organic-chemistry.org The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic and widely used method. organic-chemistry.org In the context of synthesizing this compound, a dihydroxylated precursor could be selectively etherified in a stepwise manner.

For example, starting with a nitrated resorcinol (B1680541) derivative, one hydroxyl group could be methylated and the other propylated. The order of these etherification steps would be critical to ensure the correct placement of the methoxy and propoxy groups. The use of different alkylating agents, such as dimethyl sulfate (B86663) for methylation and a propyl halide for propylation, would be employed. google.com The etherification of 4-hydroxybenzaldehyde (B117250) with alkyl iodides is a known procedure. scirp.org

Modern Synthetic Techniques Applicable to Anilines with Alkoxy Substituents

Recent advancements in synthetic methodology offer significant improvements in the synthesis of complex anilines, enhancing efficiency, selectivity, and safety.

Continuous Flow Reactor Technology for Enhanced Efficiency and Selectivity in Related Aniline Synthesis

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling hazardous reagents or intermediates. rsc.orgrsc.org The synthesis of anilines from nitroaromatics is well-suited for flow reactors. google.com

A patented method describes the synthesis of 4-methoxy-2-nitroaniline (B140478) using a continuous flow reactor, which involves acetylation, nitration, and hydrolysis steps. google.com This technology allows for rapid and efficient production with high selectivity and yield. google.com Similarly, the Baeyer–Mills reaction for synthesizing azobenzenes has been successfully adapted to a continuous flow setup. beilstein-journals.org Continuous-flow systems can also safely handle unstable intermediates like azides, which can be generated and used in situ. rsc.org The transfer hydrogenation of nitroarenes to anilines has also been demonstrated in a continuous-flow packed-bed reactor using a copper-based catalyst. acs.org

Catalytic Hydrogenation Approaches in Aniline Synthesis

Catalytic hydrogenation is a preferred method for the reduction of nitroaromatics due to its high efficiency and the generation of water as the only byproduct. csic.es A variety of catalysts, including both noble metals (e.g., Pd, Pt, Ir) and non-noble metals (e.g., Ni, Co, Cu, Fe), have been developed for this transformation. csic.esacs.orgacs.orgnih.gov

The choice of catalyst can influence the chemoselectivity of the reduction, allowing the nitro group to be reduced in the presence of other sensitive functional groups. acs.orgacs.org For instance, Ir-based bimetallic nanocatalysts have shown enhanced catalytic activity and selectivity for the hydrogenation of substituted nitroaromatics. acs.org Non-noble metal catalysts are attractive due to their lower cost and reduced environmental impact. nih.gov The mechanism of hydrogenation can differ between noble and non-noble metals, with the latter often proceeding through a pathway involving the initial dissociation of the N-O bonds. nih.gov Recent research has also explored the use of plasmonic photocatalysts for the reduction of nitroaromatics using visible light. nih.gov

Synthesis of Key Precursors and Building Blocks for this compound Derivatization

The synthesis of derivatized analogues of this compound relies on the strategic preparation of key precursors and building blocks. These intermediates allow for the introduction of diverse functional groups at various positions on the aniline scaffold. Methodologies focus on the regioselective synthesis of substituted nitrobenzenes, which serve as direct precursors to the target anilines via reduction, and on the modification of the aniline nitrogen atom through alkylation or arylation.

Preparation of Ortho-Substituted Nitrobenzene (B124822) Derivatives

The foundational step for synthesizing this compound and its analogues is often the creation of a correctly substituted nitrobenzene precursor. The nitro group serves as a precursor to the amine, typically introduced via catalytic hydrogenation. researchgate.net The challenge lies in the regioselective introduction of substituents, particularly the ortho-alkoxy group, onto the nitrobenzene ring.

One common strategy involves the nitration of alkoxybenzene derivatives. The nitration of anisole (B1667542) (methoxybenzene), for example, typically yields a mixture of ortho and para isomers, with the para isomer often predominating. colorado.edu To achieve the desired 2,4-disubstituted pattern, one might start with a para-substituted phenol (B47542) or anisole and introduce the second alkoxy group. However, direct nitration of 1,3-dialkoxybenzenes can also be employed. For instance, the nitration of 1,3-dimethoxybenzene (B93181) has been shown to produce 1,3-dimethoxy-2,4,6-trinitrobenzene. icm.edu.pl The synthesis of dinitro- and trinitro-derivatives of various alkoxybenzenes has been achieved with good yields through different nitration procedures. icm.edu.pl

An alternative and highly effective method is nucleophilic aromatic substitution (SNAr). In this approach, a leaving group, such as a halogen or even another nitro group, positioned ortho to an activating nitro group is displaced by an alkoxide. For example, p-nitrochlorobenzene can react with sodium methoxide (B1231860) in methanol (B129727) to produce p-nitroanisole in high yield. google.com This principle can be extended to more complex systems. A patented method describes the synthesis of 4,5-diiodo-o-alkoxy nitrobenzene compounds by treating 4,5-diiodo-1,2-dinitrobenzene with a primary or secondary alcohol in the presence of a base like potassium carbonate. google.com This demonstrates the feasibility of selectively replacing a nitro group with an alkoxy group when the ring is sufficiently activated. google.com

The table below summarizes synthetic strategies for preparing relevant ortho-substituted nitrobenzene precursors.

Starting Material Reagents & Conditions Product Type Key Features Reference
p-NitrochlorobenzeneSodium Methoxide, Methanol, Heatp-NitroanisoleHigh yield SNAr of a halogen. google.com
1,2-Dinitrobenzene DerivativesAlcohol (R-OH), K₂CO₃, THF or Ethero-Alkoxy NitrobenzeneSelective displacement of one nitro group by an alkoxide. google.com
AlkoxybenzenesNitrating Agent (e.g., HNO₃/H₂SO₄)o/p-NitroalkoxybenzeneElectrophilic aromatic substitution; often yields isomer mixtures. colorado.eduicm.edu.pl
o-HalonitrobenzeneNucleophile (e.g., Ethylenediamine)Benzoxazines, TetrahydroquinoxalinesDual SNAr reaction for heterocyclic synthesis. acs.org

Approaches to N-Alkyl- or N-Aryl-Substituted Aniline Derivatives

Further derivatization of the aniline scaffold involves substitution at the nitrogen atom. A wide array of synthetic methods has been developed for the N-alkylation and N-arylation of anilines, enabling the creation of diverse libraries of structurally related analogues.

N-Alkylation Methods N-alkylation introduces an alkyl group onto the amino functionality. Traditional methods often involve the reaction of anilines with alkyl halides, frequently in the presence of a base. mdpi.comresearchgate.net More modern and efficient protocols have emerged to overcome limitations such as over-alkylation and harsh reaction conditions.

Reductive amination is a powerful technique that involves the condensation of an aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine. The RuCl₂(p-cymene)₂/Ph₂SiH₂ catalytic system, for example, is highly efficient for the reductive amination of aldehydes with anilines, tolerating a wide range of functional groups. organic-chemistry.org Another approach utilizes carboxylic acids as the alkylating agent in the presence of molecular hydrogen and a ruthenium/triphos catalyst, offering a green and practical route to secondary and tertiary amines. csic.es Copper-catalyzed cross-coupling of anilines with alkylborane reagents also provides N-alkylated products in good yields. organic-chemistry.org

N-Arylation Methods N-arylation, the formation of a carbon-nitrogen bond between an aniline and an aryl group, is crucial for synthesizing diarylamines and other complex structures. The Chan-Lam and Buchwald-Hartwig cross-coupling reactions are cornerstone methodologies in this field. rsc.org

Chan-Lam Coupling: This copper-catalyzed reaction typically employs aryl boronic acids as the arylating agent. rsc.orgresearchgate.net It is known for its operational simplicity and can often be performed in air. researchgate.net For instance, copper sulfate (CuSO₄·5H₂O) has been shown to be an effective and inexpensive catalyst for the N-arylation of amines with aryliodonium ylides in water, providing diarylamines in good to excellent yields. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile, using aryl halides or triflates as coupling partners. While powerful, it often requires specific phosphine (B1218219) or diamine ligands and moisture-sensitive conditions. beilstein-journals.org

Transition-Metal-Free Methods: To circumvent the cost and potential toxicity of transition metals, alternative methods have been developed. One notable strategy involves the reaction of anilines with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). asianpubs.orgnih.gov This generates a highly reactive aryne intermediate in situ, which is then trapped by the aniline to form the N-arylated product under very mild, room-temperature conditions. asianpubs.orgnih.gov

The following table provides a comparative overview of selected N-arylation methodologies.

Methodology Catalyst/Reagent Arylating Agent Key Advantages Reference
Chan-Lam CouplingCopper Salts (e.g., CuSO₄)Aryl Boronic Acids, Aryliodonium YlidesOften air-stable, uses inexpensive copper catalyst. rsc.orgresearchgate.netbeilstein-journals.org
Buchwald-Hartwig AminationPalladium Complexes/LigandsAryl Halides, Aryl TriflatesBroad substrate scope and high versatility. rsc.orgbeilstein-journals.org
Aryne-Mediated ArylationCesium Fluoride (CsF)o-Silylaryl TriflatesTransition-metal-free, very mild reaction conditions. asianpubs.orgnih.gov
Iron-Promoted C-H AminationIron(II) SaltArenes (Direct C-H functionalization)Uses a benign iron catalyst, direct amination of arenes. acs.org

Electrophilic Aromatic Substitution Reactions on Alkoxy-Substituted Aniline Rings

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is significantly enhanced by the presence of the amino, methoxy, and propoxy substituents. All three groups are strong activators and direct incoming electrophiles to the ortho and para positions.

Direct Halogenation and Nitration Studies

Direct electrophilic substitution on highly activated rings like this compound requires careful control to avoid overreaction and oxidative side reactions. Arylamines are particularly susceptible to oxidation, especially under strong nitrating conditions, and can be destroyed rather than nitrated. libretexts.org Monosubstitution can be difficult to achieve, with di- and tri-substituted products forming readily. libretexts.org

A common strategy to moderate the high reactivity of the aniline group is to first acetylate it. libretexts.org For instance, the synthesis of 4-methoxy-2-nitroaniline often proceeds by first protecting the amine group in 4-methoxyaniline via acetylation, followed by nitration, and then hydrolysis to remove the acetyl group. patsnap.com This multi-step process ensures higher yields of the desired mono-nitro product. libretexts.orgpatsnap.com

Similarly, direct halogenation of anilines and phenols with reactive halogens like bromine can be hard to control. libretexts.org However, they are reactive enough to undergo substitution with iodine, a halogen that is typically unreactive with less activated benzene derivatives. libretexts.org

For this compound, nitration would likely introduce a nitro group. Given the directing effects of the existing substituents, the potential sites for electrophilic attack are positions 3, 5, and 6. The specific isomer formed would depend on the reaction conditions and the combined electronic and steric influences of the activating groups.

Influence of Alkoxy Groups on Ring Activation and Regioselectivity

The amino (-NH₂), methoxy (-OCH₃), and propoxy (-OC₃H₇) groups are all powerful activating groups for electrophilic aromatic substitution. They donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. quizlet.comchemicalforums.com This donation is most effective at the positions ortho and para to the substituent.

In this compound, the substituents are located at positions 1 (amino), 2 (propoxy), and 4 (methoxy). The directing effects are as follows:

Amino group (-NH₂) at C1: Directs to positions 2, 4, 6 (ortho, para).

Propoxy group (-OC₃H₇) at C2: Directs to positions 1, 3, 5 (ortho, para).

Methoxy group (-OCH₃) at C4: Directs to positions 1, 3, 5 (ortho, para).

The positions C2 and C4 are already substituted. The remaining open positions are C3, C5, and C6. The activating groups strongly favor substitution at the available ortho and para sites. Therefore, incoming electrophiles will be directed to positions 3, 5, and 6. The final product distribution will be a result of the cumulative electronic effects and steric hindrance from the propoxy group, which may disfavor substitution at the adjacent C3 position.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
Amino (-NH₂) 1 Strong Activator (Resonance) Ortho, Para (positions 2, 4, 6)
Propoxy (-OC₃H₇) 2 Strong Activator (Resonance) Ortho, Para (positions 1, 3, 5)
Methoxy (-OCH₃) 4 Strong Activator (Resonance) Ortho, Para (positions 1, 3, 5)

Oxidation and Reduction Pathways of the Aniline Moiety

The aniline functionality is redox-active and can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Formation of Quinone Derivatives through Oxidation

Anilines can be oxidized to form a range of products, including quinones. The oxidation of related compounds, such as 2-nitro-4-propoxyaniline, using oxidizing agents like potassium permanganate (B83412) or chromium trioxide, is known to produce quinone derivatives. This suggests that the aniline ring of this compound is also susceptible to oxidation, potentially yielding quinone-like structures under appropriate conditions. The exact structure of the resulting quinone would depend on the specific reagents and reaction conditions employed.

Generation of Diverse Amine Derivatives via Reduction

While the aniline itself is an amine, its derivatives, particularly nitro derivatives, can be readily reduced to form other amines. For example, the reduction of a nitro-substituted version of the parent compound would yield a diamine. This is a common transformation in organic synthesis. The reduction of nitroanilines, such as 2-nitro-4-propoxyaniline to 2-amino-4-propoxyaniline, can be achieved using various reducing agents, including hydrogen gas with a palladium catalyst or iron powder in the presence of acid. Similarly, a patent describes the reduction of a nitroaromatic precursor to an aniline using iron powder. google.com Therefore, if this compound were nitrated, the resulting nitro-derivative could be subsequently reduced to the corresponding phenylenediamine.

Table 2: Example Reduction of a Related Nitroaniline

Starting Material Reagent(s) Major Product Reference
2-Nitro-4-propoxyaniline H₂/Pd or Fe/HCl 2-Amino-4-propoxyaniline
4-(3-methoxy propoxy)-1-nitrobenzene Iron powder, H₂O, MeOH 4-(3-methoxy propoxy)aniline google.com

Nucleophilic Reactions Involving the Aniline Nitrogen and Ether Oxygen

The heteroatoms in this compound—the nitrogen of the amino group and the oxygens of the ether groups—possess lone pairs of electrons, allowing them to act as nucleophiles in various reactions.

The nitrogen atom of the aniline group is a potent nucleophile. It readily reacts with a wide range of electrophiles.

Acylation: As mentioned previously, the amine can be acylated with reagents like acetic anhydride (B1165640) to form an amide (an acetanilide). libretexts.orgpatsnap.com This reaction is often used to protect the amino group or to moderate its activating effect during other transformations.

Alkylation: The aniline nitrogen can undergo nucleophilic substitution. For instance, N-methyl-4-propoxyaniline has been used in the synthesis of quinoline (B57606) derivatives by reacting with 4,6-dichloro-2-methylquinoline. nih.gov

Urea Formation: Anilines react with isocyanates to form N,N'-disubstituted ureas. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. nih.gov

In contrast, the oxygen atoms of the methoxy and propoxy ether groups are significantly less nucleophilic than the aniline nitrogen. Aryl ethers are generally stable and unreactive. Cleavage of the ether C-O bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). While specialized reactions exist, such as the displacement of an ortho-methoxy group in certain ketones using Grignard reagents, these are not broadly applicable. researchgate.net Under typical synthetic conditions, the ether linkages in this compound would remain intact.

Cyclization and Condensation Reactions Leading to Heterocyclic Systems

The chemical versatility of this compound and its derivatives is particularly evident in their participation in cyclization and condensation reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex heterocyclic systems, which form the core of many pharmaceutically and industrially significant molecules. The electron-donating nature of the methoxy and propoxy groups on the aniline ring influences the regioselectivity and reactivity of these transformations, enabling the synthesis of a diverse range of heterocyclic scaffolds.

Formation of Quinoline and Quinobenzothiazine Scaffolds

The aniline moiety is a classic precursor for the synthesis of quinolines, a privileged scaffold in medicinal chemistry. mdpi.com Various synthetic strategies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, rely on the reaction of anilines with carbonyl compounds or their equivalents to construct the quinoline core. researchgate.net While specific examples detailing the use of this compound in these classic named reactions are not prevalent in the reviewed literature, modern synthetic methods offer numerous pathways for its conversion. For instance, transition-metal-catalyzed methods, such as those employing cobalt, can facilitate the cyclization of anilines with ketones or alkynes to yield substituted quinolines. mdpi.com The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is another viable route. nih.gov

A developed method for creating tetracyclic quinobenzothiazinium derivatives involves the reaction of substituted anilines with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. mdpi.comnih.gov This approach is suitable for generating a variety of derivatives by modifying the initial aniline substrate. nih.gov For alkoxy-substituted anilines, the reaction proceeds through the formation of quinolinio-3-thiolane intermediates. mdpi.com Subsequent cyclization, which is an oxidative nucleophilic substitution of a hydrogen atom, is promoted by hydrogen chloride and an oxidant like atmospheric oxygen, leading to the final tetracyclic structure. nih.gov In the case of 3-alkoxy aniline derivatives, the cyclization can result in a mixture of isomeric products. mdpi.comnih.gov

Table 1: General Conditions for Quinobenzothiazine Synthesis from Aniline Derivatives

Step Reagents and Conditions Product Reference
Alkylation Substituted hydroxyacetanilide, Alkylating agent (e.g., propyl bromide), NaH, Anhydrous DMF Alkoxy acetanilide (B955) derivative mdpi.com
Hydrolysis Alkoxy acetanilide, Hydrochloric acid, Ethanol, 60°C Alkoxy aniline derivative mdpi.com
Condensation & Cyclization Alkoxy aniline derivative, 5,12-(dimethyl)thioquinantrenediinium bis-chloride, Pyridine (B92270), HCl, O₂ Quinobenzothiazinium derivative mdpi.comnih.gov

Diaziridine and Diazirine Formation from Nitrobenzene Derivatives

Diaziridines and their oxidized counterparts, diazirines, are three-membered heterocyclic compounds containing two nitrogen atoms. pjsir.orgarkat-usa.org Diazirines are particularly valuable as photoaffinity labeling probes due to their small size and their ability to form highly reactive carbenes upon UV irradiation. wikipedia.orgenamine.net The synthesis of these structures often begins with ketones, which are converted to diaziridines that are subsequently oxidized. wikipedia.org

A common pathway involves the conversion of a ketone to an oxime, followed by tosylation or mesylation, and subsequent treatment with ammonia (B1221849) to form the diaziridine ring. wikipedia.org This diaziridine can then be oxidized to the more unstable diazirine using various oxidizing agents like iodine with triethylamine (B128534) or manganese dioxide (MnO₂). wikipedia.orgmdpi.com

For the synthesis of aniline-containing diazirines, a strategic approach starting from the corresponding nitrobenzene derivative is often employed. nih.gov This strategy is necessary because the amino group can interfere with the reactions used to form the diazirine ring. The synthesis of photoreactive 2-propoxyaniline (B1271045) derivatives, for example, involves the introduction of a diazirinyl photophore. rsc.org The general mechanism involves forming the diazirine from a trifluoroacetyl-substituted nitroaromatic precursor. The nitro group is only reduced to the target aniline in a later step of the synthesis. mdpi.comnih.gov For instance, the reduction of the nitro group can be achieved using sodium dithionite (B78146) after the 3H-diazirine ring has been successfully formed. mdpi.com This sequence avoids unwanted side reactions and improves yields. rsc.org

Table 2: General Synthetic Steps for Diazirine Formation from a Ketone Precursor

Step Reaction Typical Reagents Intermediate/Product Reference
1 Oximation NH₂OH·HCl, Pyridine Oxime wikipedia.orgmdpi.com
2 Tosylation TsCl, Et₃N or DMAP Tosyl Oxime wikipedia.orgmdpi.com
3 Diaziridine Formation Liquid NH₃, Ether Diaziridine wikipedia.orgmdpi.comrsc.org
4 Oxidation MnO₂, I₂-Et₃N, or Ag₂O Diazirine wikipedia.orgmdpi.comrsc.org

This multi-step process has been successfully applied to create diazirine derivatives of various aromatic systems, including those with methoxy and propoxy substituents, highlighting its utility in generating complex molecular probes. mdpi.comrsc.org

Structure Activity and Structure Property Relationship Sar/spr Studies of 4 Methoxy 2 Propoxyaniline Analogues

Elucidation of Molecular Determinants Governing Chemical Reactivity

The chemical reactivity of 4-Methoxy-2-propoxyaniline and its analogues is primarily governed by the electronic effects of the substituents on the aromatic ring. The amino group (-NH2), along with the methoxy (B1213986) (-OCH3) and propoxy (-OC3H7) groups, are strong activating groups in electrophilic aromatic substitution reactions. libretexts.org

These alkoxy groups are ortho-, para-directing and they, along with the amino group, increase the electron density of the benzene (B151609) ring through resonance. chemistrysteps.comdoubtnut.com This heightened nucleophilicity makes the aromatic ring highly susceptible to attack by electrophiles. The presence of these electron-donating groups enhances the basicity of the arylamine compared to unsubstituted aniline (B41778), as they help to stabilize the positive charge that develops on the nitrogen atom in the conjugate acid form. chemistrysteps.comyoutube.com

However, the high reactivity of such activated anilines can also present challenges. For instance, reactions like direct nitration can lead to oxidative decomposition or the formation of multiple products. libretexts.org Therefore, to control the reaction and achieve specific substitution patterns, the highly activating amino group is often protected, for example, by acetylation to form an acetanilide (B955). This temporarily attenuates the activating influence, allowing for more controlled electrophilic substitution. libretexts.org The reactivity of these aniline derivatives also makes them excellent precursors for forming arenediazonium salts, which are versatile intermediates in organic synthesis, particularly in the formation of azo compounds. chemistrysteps.com

Applications in Materials Science through Derivatives

The tunable electronic and structural properties of this compound analogues make them valuable building blocks for a variety of functional materials. By modifying the core structure, derivatives can be designed to exhibit specific characteristics suitable for applications in materials science.

Polyaniline (PANI) is a well-known conducting polymer, and its properties can be significantly modified by introducing substituents onto the aniline monomer. acs.org Alkoxy groups, such as methoxy and propoxy, are electron-donating substituents that can enhance the properties of the resulting polymers. doi.org The polymerization of aniline and its derivatives typically involves an oxidative process, which can be carried out chemically or electrochemically. acs.orgiarjset.com

The introduction of alkoxy groups can improve the solubility and processability of the polymers, which are significant challenges for unsubstituted polyaniline. ijpbs.com Copolymerization of different substituted anilines is another strategy to fine-tune the material's properties. For example, copolymers of 2-chloroaniline (B154045) and 2-methoxyaniline have been synthesized to create materials with enhanced solubility and semiconducting properties. ijpbs.com The conductivity of these substituted polyanilines is influenced by both the electronic nature of the substituent and steric effects, which can affect the conjugation length along the polymer chain. doi.org

Table 1: Electrical Conductivity of Various Substituted Polyaniline Derivatives

PolymerOxidant UsedConductivity (S cm⁻¹)
Poly(2-chloroaniline)(NH₄)₂S₂O₈1.32 × 10⁻³
Poly(2-chloroaniline)K₂Cr₂O₇Lower than with (NH₄)₂S₂O₈
Poly(N-methylaniline)Not specified10⁻⁴
Copolymer (Aniline-co-N-methylaniline)Not specified10⁻²
Poly(2-chloroaniline-co-2-methoxyaniline)/Fe₂O₃ NanocompositeIn situ chemical oxidation~10⁻⁴

This table presents a selection of conductivity data for various polyaniline derivatives to illustrate the impact of substitution on electrical properties. Data sourced from doi.orgijpbs.com.

Aniline derivatives are frequently used as core structures in the design of thermotropic liquid crystals. The introduction of alkoxy groups of varying chain lengths is a common strategy to induce and control mesomorphic behavior. researchgate.net Schiff bases, often formed by the condensation of a substituted aniline with a substituted benzaldehyde, are a prominent class of rod-like molecules that exhibit liquid crystalline phases. mdpi.comkoyauniversity.org

The length of the terminal alkoxy chain plays a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures. koyauniversity.orgresearchgate.net For instance, in one series of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyanilines, shorter alkoxy chains (n=1-3) resulted in purely nematic phases, while longer chains led to the appearance of smectic phases. koyauniversity.org Similarly, studies on 4-octyloxy-N-(benzylidene)aniline derivatives showed that the polarity of terminal substituents significantly influences the stability of the mesophases, with moderately polar groups favoring the formation of stable smectic phases. tandfonline.comtandfonline.com The linearity and polarizability afforded by the substituted aniline backbone are essential for achieving the molecular self-assembly required for liquid crystal formation. mdpi.com

Table 2: Mesomorphic Properties of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline Derivatives

Alkoxy Chain Length (n)TransitionTemperature (°C)
6Cr → I135
8Cr → N114
8N → I126
10Cr → N110
10N → I125
12Cr → N102
12N → I123
14Cr → SmA95
14SmA → N112
14N → I120
16Cr → SmA92
16SmA → N116
16N → I118

This table illustrates the effect of alkoxy chain length on the phase transition temperatures of a series of Schiff base liquid crystals. Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic. Data adapted from studies on analogous systems. mdpi.com

The unique properties of polymers and liquid crystals derived from alkoxy-substituted anilines enable their integration into a range of advanced functional materials. Conducting polymers, for example, are utilized in energy storage devices, sensors, and for electromagnetic interference (EMI) shielding. ijpbs.comnih.gov Their tunable conductivity and improved processability make them suitable for applications requiring lightweight, flexible, and conductive components.

Liquid crystalline materials derived from aniline analogues are central to display technologies. researchgate.net Furthermore, the ability to control molecular orientation in liquid crystal polymers is being explored for applications beyond displays, such as in organic light-emitting diodes (OLEDs) and as anisotropic networks for specialized optical films. researchgate.netmdpi.com The specific substitution pattern of this compound analogues can be tailored to optimize properties like birefringence and dielectric anisotropy for these advanced applications.

Role as Versatile Intermediates in Organic Synthesis

Substituted anilines are cornerstone intermediates in the synthesis of a vast array of organic molecules, including pharmaceuticals and colorants. punagri.com The presence of multiple functional groups—the amine and two different alkoxy groups—on analogues like this compound offers multiple reaction sites for building more complex molecular architectures.

Aniline derivatives are extensively used in the synthesis of azo dyes, which constitute the largest class of industrial colorants. scialert.netorientjchem.org The synthesis involves a two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component (such as a phenol (B47542) or another aniline derivative). chemistrysteps.comscialert.net

The specific alkoxy substituents on the aniline ring, such as in this compound analogues, act as auxochromes. These groups can modify the color of the resulting dye by influencing the electronic transitions within the chromophore (the azo group, -N=N-). orientjchem.org By varying the aniline precursor and the coupling component, a wide spectrum of colors, from yellows and oranges to reds and blues, can be achieved. scialert.net For example, monoazo dyes derived from 2-methoxy-5-nitroaniline (B165355) have been shown to produce yellow to orange shades. scialert.net The good light fastness of some of these dyes is attributed to the presence of substituents like methoxy groups on the dye molecule. orientjchem.org Related compounds, such as 4-methoxy-2-nitroaniline (B140478), are established intermediates in the manufacturing of dyes and pigments. nih.gov

Table 3: Examples of Azo Dyes Derived from Substituted Anilines

Aniline PrecursorCoupling ComponentResulting Dye Color
2-Methoxy-5-nitroaniline1-hydroxynaphthaleneYellow to Orange
2-Methoxy-5-nitroanilineN-phenylnaphthylamineYellow to Orange
2-MethoxyanilineGuanineNot specified, used as sensor
3-ChloroanilineVariousPart of dis-azo dye structure

This table provides examples of azo dyes synthesized from various substituted anilines, demonstrating their role as key precursors in colorant synthesis. Data sourced from scialert.netorientjchem.orgimpactfactor.org.

Building Blocks for Complex Heterocyclic Systems

This compound and its derivatives are versatile building blocks in the synthesis of complex heterocyclic systems. These aromatic amines can undergo various chemical transformations to form fused ring systems with potential biological activities. Their utility stems from the reactivity of the aniline functional group and the influence of the methoxy and propoxy substituents on the aromatic ring's reactivity and regioselectivity.

One notable application is in the synthesis of quinobenzothiazine derivatives. A method has been developed that involves reacting appropriate aniline derivatives, which can be prepared from isomeric hydroxylanilines (aminophenols), with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. nih.govnih.gov This approach allows for the introduction of various substituents at different positions of the benzene ring, leading to a library of quinobenzothiazine derivatives with diverse substitution patterns. nih.govnih.gov The resulting tetracyclic quinobenzothiazinium derivatives have been investigated for their antimicrobial and antitumor properties. nih.govmdpi.com

Furthermore, 4-substituted-2-methoxyphenols, which are structurally related to this compound, serve as suitable starting materials for preparing bioactive natural-like hydroxylated biphenyls. nih.gov These compounds can be transformed into various derivatives, including those analogous to eugenol (B1671780) and curcumin, which have shown potential as antitumoral agents. nih.gov The straightforward synthetic methods starting from these building blocks facilitate the generation of compound libraries for biological screening. nih.gov

The versatility of aniline derivatives as precursors extends to the synthesis of other heterocyclic structures as well. For instance, N-pyridylmethylidenanilines can be used to prepare 6,8-disubstituted 4-methyl-2-pyridylquinolines, which can be further modified to create nitro- and aminoquinoline derivatives with potential antiparasitic activities. researchgate.net This highlights the broad applicability of aniline-based building blocks in constructing diverse and complex heterocyclic scaffolds for drug discovery and materials science. researchgate.netmsesupplies.com

Derivatives in the Study of Biological Interaction Mechanisms (Excluding Clinical Data)

Investigation of Molecular Interactions at Taste Receptors using Photoreactive Alkoxyaniline Derivatives

The sense of taste is crucial for identifying nutrients and avoiding toxins. nih.gov Bitter taste, in particular, is mediated by a family of G protein-coupled receptors known as taste 2 receptors (T2Rs). nih.govnih.gov Understanding the molecular interactions between bitter compounds and their receptors is essential for developing taste modulators and for a deeper comprehension of taste perception.

Photoreactive alkoxyaniline derivatives have been synthesized and utilized as photoaffinity labeling reagents to probe the binding sites of taste receptors. researchgate.net These molecules are designed to mimic the structure of known bitter tastants but contain a photoreactive group, such as a phenylazide or benzophenone. researchgate.net Upon photoactivation, these derivatives can form a covalent bond with the receptor, allowing for the identification of binding pocket residues. For example, photoreactive derivatives of salicin, a known bitter compound, have been synthesized for the functional analysis of its interaction with bitter taste receptors. researchgate.net

While direct studies using photoreactive derivatives of this compound were not found, the principle of using such tools is highly relevant. The structurally similar compound, 5-Nitro-2-propoxyaniline, also known as P-4000, is an intensely sweet-tasting substance, approximately 4,000 times sweeter than sucrose. wikipedia.orghmdb.ca Although its use as an artificial sweetener is now banned in the United States due to potential toxicity, its potent activity highlights the significant interaction of alkoxyanilines with taste receptors. wikipedia.org The study of such potent ligands, including the investigation of their binding modes through techniques like photoaffinity labeling, can provide valuable insights into the structure-function relationships of taste receptors.

Design of Enzyme Inhibitors and their Structure-Function Relationships

Derivatives of this compound have been investigated as potential enzyme inhibitors for various therapeutic targets. The substituted aniline scaffold provides a versatile platform for designing molecules that can fit into the active sites of enzymes and modulate their activity.

One area of focus has been the development of inhibitors for enzymes involved in metabolic diseases. For instance, novel N-benzyl-4-methoxyaniline derivatives have been synthesized and evaluated for their inhibitory effects on aldose reductase (AR). nih.gov This enzyme is implicated in the complications of diabetes. Structure-activity relationship (SAR) studies, combined with molecular docking, have helped to elucidate the interactions between these inhibitors and the enzyme's active site, paving the way for the design of more potent AR inhibitors. nih.gov

In the context of cancer, derivatives of 4-anilinoquinazoline (B1210976) have been designed as epidermal growth factor receptor (EGFR) inhibitors. nih.gov SAR studies revealed that compounds with specific substitution patterns, including a meta-chloride and a para-(2-nitroimidazole-1H-alkyloxy) group on the aniline ring, exhibited potent inhibitory activity at both the enzymatic and cellular levels. nih.gov Molecular docking studies have further illuminated the binding modes of these compounds within the EGFR active site. nih.gov

Furthermore, 2-thioxoquinazoline-4-one derivatives have been developed as inhibitors of dynamin-related protein 1 (Drp1), an enzyme involved in mitochondrial fission. jst.go.jp SAR studies of these compounds, which can be synthesized from substituted anilines, have shown that the 2-thioxo-quinazoline-4-one ring is crucial for Drp1 inhibitory activity. jst.go.jp The nature and position of substituents on the phenyl ring attached to the quinazoline (B50416) core significantly influence the potency and selectivity of these inhibitors. jst.go.jp

Enzyme TargetDerivative ClassKey Findings
Aldose Reductase (AR)N-Benzyl-4-methoxyaniline derivativesShowed good biological activities, with the most active compound having an IC50 of 2.83 μM. nih.gov
Epidermal Growth Factor Receptor (EGFR)4-Anilinoquinazoline derivativesCompounds with meta-chloride and para-(2-nitroimidazole-1H-alkyloxy) groups on the aniline displayed potent inhibitory activities. nih.gov
Dynamin-related protein 1 (Drp1)2-Thioxoquinazoline-4-one derivativesThe 2-thioxo-quinazoline-4-one ring is essential for Drp1-inhibitory activity. jst.go.jp

Exploration of Antimicrobial and Antitumor Activities of Quinobenzothiazine Derivatives from Aniline Precursors

Quinobenzothiazine derivatives, synthesized from aniline precursors, have emerged as a class of compounds with significant antimicrobial and antitumor potential. nih.govmdpi.com A novel method for preparing these tetracyclic systems involves the reaction of substituted aniline derivatives with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. nih.govnih.gov This synthetic strategy allows for the introduction of a variety of substituents onto the benzene ring, enabling a systematic exploration of structure-activity relationships. nih.govnih.gov

Antimicrobial Activity:

A range of quinobenzothiazine derivatives with propyl, allyl, propargyl, and benzyl (B1604629) substituents have been synthesized and tested against various bacterial strains. nih.govnih.gov Several of these compounds demonstrated high activity against both reference strains and multidrug-resistant clinical isolates of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE), as well as against Mycobacterium smegmatis and M. marinum. nih.govnih.gov Notably, compounds such as 9-propoxy-5-methyl-12H-quino[3,4-b] acs.orgfigshare.combenzothiazinium chloride, 9-allyloxy-5-methyl-12H-quino[3,4-b] acs.orgfigshare.combenzothiazinium chloride, and 9-benzyloxy-5-methyl-12H-quino[3,4-b] acs.orgfigshare.combenzothiazinium chloride exhibited broad-spectrum antimicrobial activity. nih.gov These compounds have been shown to possess not only bacteriostatic but also bactericidal activity and exhibit low cytotoxicity against normal human cells. nih.govnih.gov

Antitumor Activity:

The antitumor potential of these antibacterial quinobenzothiazines has also been evaluated against various human cancer cell lines, including glioblastoma, lung adenocarcinoma, and breast cancer. mdpi.com Several derivatives, such as 9-propoxy-5-methyl-12H-quino[3,4-b] acs.orgfigshare.combenzothiazinium chloride, 9-allyloxy-5-methyl-12H-quino[3,4-b] acs.orgfigshare.combenzothiazinium chloride, and 11-benzyloxy-5-methyl-12H-quino[3,4-b] acs.orgfigshare.combenzothiazinium chloride, were identified as the most active compounds, with IC50 values in the low micromolar range. mdpi.com Importantly, these effective derivatives showed no cytotoxic effect on normal human dermal fibroblasts. mdpi.com To understand the mechanism of action, molecular docking studies were performed, suggesting that these compounds may act as aromatase inhibitors. mdpi.com

Further research has explored the synthesis of hybrid molecules combining the quinobenzothiazine scaffold with a 1,2,3-triazole system, aiming to enhance their anticancer and antibacterial properties. researchgate.net Additionally, benzothiazole (B30560) aniline (BTA) derivatives and their platinum (II) complexes have been designed and synthesized as potential selective anticancer agents, leveraging the known antitumor activity of the BTA pharmacophore. mdpi.com

DerivativeAntimicrobial ActivityAntitumor Activity (IC50)
9-Propoxy-5-methyl-12H-quino[3,4-b] acs.orgfigshare.combenzothiazinium chlorideHigh activity against various bacterial strains. nih.gov5.3 - 9.3 µM against glioblastoma, lung adenocarcinoma, and breast cancer cell lines. mdpi.com
9-Allyloxy-5-methyl-12H-quino[3,4-b] acs.orgfigshare.combenzothiazinium chlorideHigh activity against various bacterial strains. nih.gov5.3 - 9.3 µM against glioblastoma, lung adenocarcinoma, and breast cancer cell lines. mdpi.com
11-Benzyloxy-5-methyl-12H-quino[3,4-b] acs.orgfigshare.combenzothiazinium chlorideNot specified5.3 - 9.3 µM against glioblastoma, lung adenocarcinoma, and breast cancer cell lines. mdpi.com

Research into Melanin (B1238610) Synthesis Inhibition by Methoxy-Substituted Anilines

Melanin is the primary pigment responsible for skin, hair, and eye color and plays a crucial role in protecting the skin from harmful ultraviolet radiation. nih.gov However, the overproduction and accumulation of melanin can lead to hyperpigmentation disorders. nih.gov Consequently, there is significant interest in identifying and developing inhibitors of melanin synthesis for cosmetic and therapeutic applications. nih.gov

One of the key enzymes in the melanin synthesis pathway is tyrosinase. mdpi.com Methoxy-substituted aniline derivatives have been investigated as potential tyrosinase inhibitors. nih.gov For example, a study on (E)-N-substituted benzylidene-hydroxy or methoxy-aniline derivatives revealed that those with a 4-methoxy- or 4-hydroxy-anilino group exhibited more potent inhibition of mushroom tyrosinase compared to those with a 2-hydroxyanilino group. nih.gov The most potent compound in this series, (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol, demonstrated non-competitive inhibition of mushroom tyrosinase with an IC50 value of 17.22 ± 0.38 μM, which was more effective than the well-known inhibitor kojic acid. nih.gov This compound also effectively decreased melanin production in B16F10 melanoma cells. nih.gov

In addition to direct tyrosinase inhibition, some compounds can suppress melanin synthesis by downregulating the expression of key proteins involved in melanogenesis, such as microphthalmia-associated transcription factor (MITF), tyrosinase-related protein-1 (Trp-1), and dopachrome (B613829) tautomerase (DCT, Trp-2). mdpi.com While direct studies on this compound were not found, the research on structurally related methoxy-substituted anilines suggests that this class of compounds holds promise for the development of novel skin-whitening agents. mdpi.comnih.gov Further investigation into the specific effects of the propoxy group in combination with the methoxy substituent could lead to the discovery of even more potent and selective inhibitors of melanin synthesis.

Studies on Indolyl-Pyridinyl-Propenone Derivatives for Cellular Activity Modulation

Indolyl-pyridinyl-propenones, a class of compounds also referred to as indole-based chalcones, have garnered significant attention for their potential as anticancer agents. acs.orgresearchgate.net These molecules consist of an α,β-unsaturated ketone core linking an indole (B1671886) and a pyridine (B92270) ring. acs.org Preliminary structure-activity relationship (SAR) studies have identified key structural features for their biological activity, including the importance of a methoxy group at the 5-indolyl position. acs.org

One of the interesting cellular activities induced by these compounds is methuosis, a non-apoptotic form of cell death characterized by the accumulation of macropinosome-derived vacuoles. figshare.com A lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), has been shown to induce methuosis at low micromolar concentrations. acs.org Further SAR studies have explored the effects of substitutions at the 2- and 5-indolyl positions. acs.orgfigshare.com These studies have revealed that certain modifications can either maintain the methuosis-inducing activity or interestingly, redirect the mode of cytotoxicity to microtubule disruption. acs.orgfigshare.com This switch in activity can be associated with a significant increase in potency. acs.orgfigshare.com

The cellular effects of these compounds are pleiotropic. acs.org For instance, some indolyl-pyridinyl-propenones can cause cellular vacuolization without leading to cell death, while others are potent inducers of methuosis. acs.org The specific substitutions on the indole ring play a crucial role in determining the cellular outcome. The ability of these compounds to modulate cellular pathways, such as endolysosomal trafficking and microtubule dynamics, makes them valuable tools for studying these processes and as potential starting points for the development of novel anticancer therapies. acs.org

Compound ClassCellular ActivityKey Structural Features
Indolyl-pyridinyl-propenonesMethuosis, Microtubule disruption, Cellular vacuolizationIndole-propenone-pyridine scaffold, Methoxy group at the 5-indolyl position, Substitutions at the 2-indolyl position. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific ¹H and ¹³C NMR chemical shifts, as well as data from two-dimensional NMR techniques like HSQC and HMBC, for 4-Methoxy-2-propoxyaniline are not available in the public domain based on the conducted searches. This information is crucial for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

While the theoretical exact mass of this compound can be calculated from its molecular formula (C₁₀H₁₅NO₂), specific experimental HRMS data to confirm this formula was not found. Such data would provide a highly accurate mass measurement, supporting the elemental composition of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Detailed experimental IR spectra, which would identify characteristic absorption bands for the amine (N-H), ether (C-O), and aromatic (C-H, C=C) functional groups, could not be located for this compound. Similarly, UV-Vis spectroscopic data, which would provide information on the electronic transitions within the molecule and its chromophores, was not available.

X-ray Crystallography for Solid-State Structure Elucidation

No published crystal structure data for this compound was found. X-ray crystallography would provide definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the compound.

Chromatographic Techniques for Purity Assessment and Lipophilicity Profiling

Chromatographic techniques are fundamental in the analytical characterization of pharmaceutical compounds, offering robust methods for determining purity and assessing physicochemical properties such as lipophilicity. For this compound, High-Performance Liquid Chromatography (HPLC) is a principal technique for purity assessment, while Gel Permeation Chromatography (GPC) is generally applied to the characterization of polymers and is less relevant for small molecules.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, indispensable for the purity assessment and lipophilicity profiling of compounds like this compound. This technique offers high resolution and sensitivity for separating, identifying, and quantifying components in a mixture.

For the analysis of substituted anilines, reverse-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.netsielc.comsielc.com In this mode of chromatography, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A typical mobile phase for analyzing aromatic amines consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or a phosphate (B84403) buffer to control the pH and improve peak shape. sielc.comsielc.comthermofisher.cn The selection of the mobile phase composition and gradient elution program is critical for achieving optimal separation of the main compound from any impurities.

Purity Assessment

For the purity assessment of this compound, a validated RP-HPLC method would be established. The method validation would encompass specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ), following established guidelines. The percentage purity of a sample is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.

Lipophilicity Profiling

The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME) properties. RP-HPLC can be used to estimate the lipophilicity of a compound by correlating its retention time with the retention times of a series of standard compounds with known log P values. The principle is that a more lipophilic compound will have a stronger interaction with the non-polar stationary phase, resulting in a longer retention time.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Representative HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~15 minutes

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based on their hydrodynamic volume in solution. chromtech.comwikipedia.org The stationary phase consists of a porous material, and the separation mechanism relies on the differential access of molecules to the pores based on their size. chromtech.comwikipedia.org Larger molecules are excluded from the pores and therefore travel a shorter path, eluting from the column first. wikipedia.org Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. wikipedia.org

GPC is a powerful tool for determining the molecular weight distribution of polymers and macromolecules. chromtech.comeag.com It is widely used in the polymer industry for quality control and research and development.

It is important to note that GPC is not a suitable technique for the characterization of small molecules like this compound. The molecular weight of this compound is too low for effective separation by GPC, as it would fall into the total permeation volume of the column along with the solvent molecules. wikipedia.org Therefore, GPC would not provide any meaningful information regarding the purity or other characteristics of this compound.

The primary application of GPC is in the analysis of polymers to determine parameters such as:

Number average molecular weight (Mn)

Weight average molecular weight (Mw)

Polydispersity index (PDI = Mw/Mn)

While not applicable to the subject compound, a general overview of GPC parameters for polymer analysis is provided in the table below for informational purposes.

Table 2: General GPC Parameters for Polymer Analysis

Parameter Condition
Columns Series of columns with different pore sizes (e.g., polystyrene-divinylbenzene)
Mobile Phase Tetrahydrofuran (THF) or other suitable organic solvent
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Refractive Index (RI) Detector
Calibration Polystyrene standards of known molecular weights

Computational Chemistry and Theoretical Investigations of 4 Methoxy 2 Propoxyaniline and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, providing a balance between computational cost and accuracy. For 4-Methoxy-2-propoxyaniline and its analogues, DFT can be employed to model its geometry, electronic orbitals, reaction pathways, and spectroscopic characteristics.

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For substituted anilines, the orientation of the alkoxy groups and the pyramidalization of the amino group are key structural parameters that influence their chemical behavior. Computational studies on related aniline (B41778) derivatives have demonstrated that DFT methods can provide detailed insights into the conformational preferences of such molecules. For instance, studies on methoxy-substituted anilines have been performed to predict their structural and electronic properties. researchgate.net

Table 1: Predicted Geometrical Parameters for Aniline Derivatives from DFT Calculations (Note: This table is illustrative and based on general findings for substituted anilines, as specific data for this compound is not readily available in the cited literature.)

ParameterTypical Predicted ValueMethod/Basis Set
C-N Bond Length~1.40 ÅB3LYP/6-311++G(d,p)
C-O (methoxy) Bond Length~1.36 ÅB3LYP/6-311++G(d,p)
C-C (aromatic) Bond Length~1.39 - 1.41 ÅB3LYP/6-311++G(d,p)
H-N-H Bond Angle~113°B3LYP/6-31G**

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. wikipedia.org For aromatic compounds like this compound, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the electron-donating substituents, while the LUMO is a π*-antibonding orbital. DFT calculations can accurately predict the energies and spatial distributions of these frontier orbitals. Studies on methoxy-substituted anilines have shown that the presence of the electron-donating methoxy (B1213986) group raises the HOMO energy level, making the molecule more susceptible to electrophilic attack. researchgate.net The positions of the alkoxy groups on the aniline ring significantly influence the HOMO-LUMO gap and thus the molecule's reactivity. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Gap for Methoxy-Substituted Aniline (Data adapted from a study on methoxy-substituted aniline, computed at the B3LYP/6-311++G(d,p) theory level. researchgate.net)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Methoxy-substituted aniline-5.23-0.185.05

DFT is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states. This allows for the detailed elucidation of reaction mechanisms, including the determination of activation energies. For example, the mechanism of electrophilic substitution reactions on aniline, such as chlorination, has been studied theoretically using DFT. researchgate.net These studies help in understanding how substituents, like the methoxy and propoxy groups in this compound, direct incoming electrophiles to specific positions on the aromatic ring. The electron-donating nature of these alkoxy groups is expected to activate the ortho and para positions relative to the amino group. DFT calculations can quantify this directing effect by comparing the energies of the different possible reaction intermediates and transition states. researchgate.netnih.gov

DFT calculations can be used to predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies, one can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption. researchgate.net Although specific spectroscopic predictions for this compound are not available in the provided search results, computational studies on similar molecules, such as other substituted anilines, have shown good agreement between calculated and experimental spectra. This predictive capability is valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectroscopic data.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules, such as solvents. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. For a flexible molecule like this compound, with its rotatable propoxy group, MD simulations can be particularly insightful.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, one can investigate how the solvent molecules arrange around the solute and how they affect its conformation and dynamics. rsc.org This is crucial for understanding the behavior of the molecule in solution, which is the environment for many chemical reactions and biological processes. While specific MD simulations for this compound were not found, the general methodology is widely applied to organic molecules to understand their behavior in different environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of molecules based on their chemical structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured activity or property.

For analogues of this compound, QSAR models can be developed to predict various properties, such as toxicity or lipophilicity. nih.govresearchgate.net The process involves calculating a wide range of molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature. Then, statistical methods like multiple linear regression (MLR), principal component regression (PCR), or partial least squares (PLS) are used to build the predictive model. nih.gov Such models are valuable in the drug discovery process for screening large libraries of virtual compounds and for prioritizing the synthesis of new molecules with potentially improved properties. For instance, a QSAR study on aniline derivatives successfully modeled their lipophilicity using descriptors derived from quantum mechanical calculations. nih.gov

Table 3: Common Descriptors Used in QSAR/QSPR Modeling of Aniline Derivatives (This table is illustrative and based on general findings from QSAR studies on aniline derivatives.)

Descriptor TypeExamplesPredicted Property
ElectronicHOMO/LUMO energies, Dipole moment, Electrophilicity indexReactivity, Toxicity
Steric/TopologicalMolecular weight, van der Waals volume, Connectivity indicesLipophilicity, Biological activity
ThermodynamicEnthalpy of formation, Gibbs free energyStability, Lipophilicity

Estimation of Lipophilicity (logP) and Hydro-Lipophilic Properties

The lipophilicity of a compound, commonly expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter in computational chemistry and drug design. It describes the differential solubility of a compound in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). This parameter influences the absorption, distribution, metabolism, and excretion (ADMET) properties of a molecule, affecting its ability to cross biological membranes and interact with target receptors.

For this compound and its analogues, computational methods provide a rapid and efficient means of estimating logP. These in silico methods can be broadly categorized into atom-based, fragment-based, and whole-molecule approaches. Atom-based methods calculate logP by summing the contributions of individual atoms, while fragment-based methods use a library of molecular fragments with known lipophilicity values. Whole-molecule approaches utilize descriptors that characterize the entire molecule, such as topological indices or quantum chemical parameters, to predict logP through quantitative structure-activity relationship (QSAR) models.

Several software packages and online platforms are available for the calculation of logP, each employing different algorithms. For aromatic amines, the accuracy of these predictions can be influenced by intramolecular interactions, such as hydrogen bonding, and the electronic effects of substituents on the aromatic ring. oup.comacs.org For instance, the presence of the methoxy and propoxy groups in this compound is expected to increase its lipophilicity compared to unsubstituted aniline. The ether oxygen atoms can act as hydrogen bond acceptors, also influencing the hydro-lipophilic balance.

Table 1: Calculated Lipophilicity (logP) of this compound and Structurally Related Analogues

Compound Name Structure Calculated logP (XLogP3)
Aniline C₆H₅NH₂ 1.02
p-Anisidine (4-Methoxyaniline) CH₃OC₆H₄NH₂ 1.29 nih.gov
This compound CH₃OC₆H₃(OC₃H₇)NH₂ 2.5 (Estimated)
2-Propoxyaniline (B1271045) C₃H₇OC₆H₄NH₂ 2.1 (Estimated)

Note: Estimated values are derived from computational models and the analysis of structurally similar compounds.

The hydro-lipophilic properties of these compounds are crucial for their behavior in biological systems. A balanced hydro-lipophilic character is often essential for optimal interaction with protein binding sites, which may contain both hydrophobic and hydrophilic regions.

Molecular Docking and Binding Site Analysis for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgjscimedcentral.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with the active site of a target receptor. For this compound and its analogues, molecular docking studies can provide valuable insights into their potential biological targets and the molecular basis of their activity.

The docking process involves two main steps: sampling the conformational space of the ligand within the receptor's binding site and then scoring these poses based on a scoring function that estimates the binding affinity. The accuracy of the docking simulation depends on the quality of the three-dimensional structures of both the ligand and the receptor, as well as the sophistication of the scoring algorithm. scienceforecastoa.com

In a typical molecular docking study involving a substituted aniline derivative, the ligand is docked into the active site of a specific protein target. For example, studies on N-phenylpyrazoline derivatives with methoxy substituents have explored their interactions with the Epidermal Growth Factor Receptor (EGFR). nih.gov While a specific docking study for this compound is not available, a hypothetical docking scenario can be constructed based on its structural features and common protein targets for similar molecules.

The binding site analysis following a docking simulation reveals the specific amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the amino group is a potential hydrogen bond donor, while the ether oxygens of the methoxy and propoxy groups can act as hydrogen bond acceptors. The aromatic ring can participate in hydrophobic and pi-pi interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the receptor's active site.

Table 2: Hypothetical Molecular Docking and Binding Site Analysis of an Aniline Analogue

Parameter Description
Target Receptor Epidermal Growth Factor Receptor (EGFR) (Example) nih.gov
Ligand Methoxy N-phenylpyrazoline derivative (Analogue) nih.gov
Docking Score (Binding Energy) -8.4 kcal/mol nih.gov
Key Interacting Residues Met769 nih.gov
Observed Interactions Hydrogen bonds, Hydrophobic interactions

Note: This table presents data for an analogous compound to illustrate the principles of molecular docking and binding site analysis in the absence of specific data for this compound.

The insights gained from such computational investigations are crucial for the rational design of new analogues with improved binding affinity and selectivity for a specific biological target. By understanding the structure-activity relationships at a molecular level, researchers can modify the chemical structure of the lead compound to optimize its interactions with the receptor. ijper.org

Emerging Research Directions and Future Perspectives for 4 Methoxy 2 Propoxyaniline Chemistry

Development of Novel Synthetic Routes with Green Chemistry Principles

The traditional synthesis of anilines often involves the reduction of nitroaromatics using methods that generate significant waste, such as the use of iron powder in acidic conditions. rsc.org Modern research is focused on developing greener, more sustainable alternatives that offer higher efficiency, milder reaction conditions, and reduced environmental impact.

One promising approach is the use of biocatalysis. nih.gov The enzymatic reduction of aromatic nitro compounds using nitroreductases is gaining attention as a sustainable method for producing anilines. nih.govacs.org This technique operates at room temperature and pressure in aqueous buffers, eliminating the need for high-pressure hydrogen gas and precious-metal catalysts. nih.gov The immobilization of enzymes allows for their reuse, further enhancing the cost-effectiveness and sustainability of the process. nih.gov

Catalytic transfer hydrogenation represents another key green strategy. This method uses hydrogen donors like sodium hypophosphite in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), to achieve high yields and selectivity in short reaction times. rsc.org Other innovative, metal-free methods include the reduction of nitroaromatics using bio-based carbon catalysts in subcritical water, which serves as a green solvent. researchgate.net

Table 1: Comparison of Synthetic Routes for Anilines

Feature Traditional Methods (e.g., Fe/HCl) Emerging Green Methods
Reducing Agent Iron powder, SnCl2 H2, Sodium hypophosphite, Biomass, Enzymes (Nitroreductase)
Catalyst Often stoichiometric metal Catalytic Pd/C, Cobalt, Bio-based carbon, Enzymes
Solvent Often harsh acids Water, 2-MeTHF, Methanol (B129727)
Byproducts Large amounts of metal sludge (e.g., iron sludge) Water, recyclable catalysts
Conditions High temperatures, acidic Room temperature, mild conditions
Sustainability Low High (recyclable catalysts, aqueous media, reduced waste)

These green chemistry approaches offer a pathway to synthesize 4-Methoxy-2-propoxyaniline and its derivatives with significantly lower environmental impact, aligning with the growing demand for sustainable practices in the chemical industry. acs.org

Exploration of Advanced Materials Applications

The unique electronic properties conferred by the methoxy (B1213986) and propoxy substituents make this compound a valuable monomer for the synthesis of advanced functional polymers.

Polyaniline (PANI) is a well-known conducting polymer, and its properties can be finely tuned by introducing substituents onto the aniline (B41778) ring. nih.gov Alkoxy groups, such as those in this compound, are particularly effective in this regard. These electron-donating groups can lower the oxidation potential of the resulting polymer compared to unsubstituted PANI. nih.gov This is attributed to both the electronic effect of the alkoxy group and its influence on the polymer's conformation, often leading to a more planar structure that facilitates charge transport. nih.gov

The presence of two alkoxy groups, as in a polymer derived from this compound, is expected to further decrease the oxidation potential compared to monosubstituted derivatives. nih.gov However, the size and length of the alkyl chain in the alkoxy group can also introduce steric effects, potentially increasing the torsion angle between adjacent rings in the polymer chain and affecting conductivity. nih.govrsc.org By carefully balancing these electronic and steric factors, polymers based on this compound can be designed for specific applications in organic electronics, such as in sensors, electrochromic devices, and antistatic coatings. rsc.orgresearchgate.net

"Smart materials" are materials that respond to external stimuli such as changes in temperature, pH, or chemical environment. mdpi.com Polymers synthesized from functionalized anilines are promising candidates for creating such materials. For instance, polyaniline derivatives have been shown to exhibit high sensitivity to moisture and ammonia (B1221849), making them suitable for use in chemical sensors. nih.govrsc.org

The specific substituents on the aniline monomer play a crucial role in determining the morphology and responsive properties of the final polymer. nih.gov The methoxy and propoxy groups of this compound can influence the polymer's solubility, thermal stability, and sensing capabilities. researchgate.net By copolymerizing this monomer with other functional monomers, such as N-isopropyl acrylamide, it is possible to create materials that exhibit multiple responsive behaviors, for example, temperature-responsive hydrogels that can be used in biomedical applications or advanced sensor technologies. mdpi.com

Contributions to Chemical Biology and Mechanistic Understanding of Biological Systems

Alkoxy-substituted anilines are valuable tools for probing biological systems and understanding enzymatic mechanisms. The susceptibility of an aniline derivative to enzymatic transformation is influenced by its molecular configuration, including the nature and position of its substituents. cdnsciencepub.comcdnsciencepub.com

Enzymes such as peroxidases and aniline oxidases, often found in soil fungi like Geotrichum candidum, can metabolize substituted anilines. cdnsciencepub.com The rate and products of these transformations depend on the electronic properties of the aniline ring. Electron-releasing groups, like methoxy and propoxy, tend to increase the electron density at the amino group, which can enhance the susceptibility to enzymatic transformation and polymerization. cdnsciencepub.comcdnsciencepub.com Studying how enzymes process a molecule like this compound can provide insights into metabolic pathways and the environmental fate of related compounds.

Furthermore, biocatalysis is being used to synthesize complex chiral molecules from aniline scaffolds. For example, enzymes like EDDS lyase can catalyze the addition of anilines to fumarate (B1241708) to produce N-arylated aspartic acids, which are valuable chiral building blocks. acs.org Similarly, engineered enzymes are being developed to create novel non-canonical amino acids from aniline nucleophiles. nih.gov These biocatalytic methods highlight the potential for using substituted anilines as substrates to generate high-value molecules and to better understand enzyme specificity and function. acs.orgnih.gov

Catalytic Roles of this compound Derivatives in Organic Transformations

Derivatives of this compound are emerging as important players in the field of catalysis, both in organocatalysis and as ligands in transition metal-catalyzed reactions.

Aniline derivatives can act as organocatalysts in a variety of asymmetric reactions. For instance, chiral phosphoric acids have been used to catalyze the enantioselective addition of anilines to other molecules, enabling the synthesis of complex chiral structures like tetrahydroindoles and diarylmethylamines. acs.orgnih.govresearchgate.net These reactions often rely on the aniline to act as a nucleophile, with its reactivity being modulated by substituents on the aromatic ring.

In the realm of metal catalysis, anilines serve as versatile ligands for transition metals like palladium. nih.gov Well-defined palladium-N-heterocyclic carbene (NHC) complexes bearing aniline ligands have been developed as highly active precatalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govorganic-chemistry.org The electronic and steric properties of the aniline ligand can be fine-tuned by altering its substituents, which in turn influences the activity and stability of the catalyst. nih.gov The use of derivatives of this compound as ligands could offer new ways to optimize challenging cross-coupling reactions.

Table 2: Catalytic Applications of Aniline Derivatives

Catalysis Type Role of Aniline Derivative Example Reaction
Organocatalysis Nucleophile Asymmetric Friedel–Crafts Alkylation acs.orgprinceton.edu
Organocatalysis Substrate for Annulation Asymmetric [3 + 2] Cascade Cyclization acs.orgnih.gov
Metal Catalysis Stabilizing Ligand Suzuki–Miyaura Cross-Coupling nih.govorganic-chemistry.org
Metal Catalysis Substrate meta-C–H Chlorination nih.gov
Metal Catalysis Substrate para-C-H Alkynylation researchgate.net

Environmental Chemical Research on the Fate and Degradation of Alkoxy-Substituted Anilines

Alkoxy-substituted anilines can enter the environment as byproducts of industrial processes or from the degradation of pesticides and dyes. asm.orgnih.gov Understanding their environmental fate, including their persistence, transformation, and degradation, is therefore of significant importance.

Biodegradation: Microorganisms in soil and water play a key role in breaking down aniline compounds. dcceew.gov.au Several bacterial strains, such as those from the genera Moraxella and Delftia, are capable of using substituted anilines as their sole source of carbon and nitrogen. asm.orgnih.gov The degradation pathway often begins with an aniline oxygenase enzyme, which converts the aniline to a catechol derivative. asm.orgnih.gov This intermediate is then subject to ring cleavage, typically through an ortho-cleavage pathway, leading to mineralization. asm.orgnih.gov The size and electronic properties of substituents on the aniline ring can significantly affect the rate of biodegradation. nih.gov For example, some microorganisms that can degrade chloroanilines are unable to metabolize methoxyaniline, indicating that the degradation pathways are highly specific. asm.orgnih.gov

Photodegradation: In aquatic environments, photodegradation is another important removal mechanism for anilines. dcceew.gov.au This process can be significantly accelerated by the presence of photosensitizers. Naturally occurring substances like humic acids and even microalgae can enhance the rate of aniline photodegradation, sometimes by up to 50-fold. dcceew.gov.aunih.govresearchgate.net The mechanism often involves the generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen, which attack the aniline molecule. nih.govresearchgate.net Additionally, photocatalysts like titanium dioxide (TiO2) and copper(II) oxide (CuO) are effective in degrading anilines under UV irradiation, breaking them down into simpler inorganic compounds. iwaponline.comresearchgate.net

The presence of alkoxy groups on the aniline ring will influence both the rate and pathway of these degradation processes, an area that continues to be an active field of environmental chemistry research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methoxy-2-propoxyaniline, and how can its structural integrity be validated?

  • Methodology :

  • Synthesis : Adapt protocols from analogous aniline derivatives, such as coupling this compound precursors with ketones or aldehydes under controlled conditions (e.g., reflux in ethanol with catalytic acid) .
  • Validation : Use single-crystal X-ray diffraction (SC-XRD) to confirm molecular geometry, supported by NMR (¹H/¹³C) and HPLC for purity assessment. SC-XRD parameters include data collection at 173 K, refinement with R-factor < 0.05, and analysis of bond lengths/angles against crystallographic databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or well-ventilated areas to avoid inhalation of dust/fumes .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists. For spills, use inert absorbents and dispose of waste via certified chemical disposal services .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and purity. Compare chemical shifts with databases (e.g., SDBS).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability .

Advanced Research Questions

Q. How can this compound be functionalized for use in complex molecular architectures?

  • Methodology :

  • Coupling Reactions : Utilize Buchwald-Hartwig amination or Ullmann coupling to introduce aryl/heteroaryl groups at the aniline nitrogen. Optimize catalysts (e.g., Pd/Cu) and solvents (e.g., DMF) for yield improvement .
  • Protection/Deprotection : Temporarily protect the amine group with tert-butoxycarbonyl (BOC) to enable selective functionalization of the methoxy or propoxy substituents .

Q. What strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40–60°C for 4 weeks. Monitor degradation via LC-MS and quantify half-life using first-order kinetics.
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-vis spectroscopy to detect photo-oxidation products .

Q. How can computational modeling enhance the understanding of this compound’s reactivity and interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
  • Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data for accurate force-field parameters .

Q. How should researchers resolve contradictions in spectral or crystallographic data for this compound?

  • Methodology :

  • Cross-Validation : Compare experimental NMR/X-ray results with computational predictions (e.g., Gaussian-derived chemical shifts).
  • Data Reproducibility : Replicate synthesis and characterization under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .

Methodological Notes

  • Synthesis Optimization : Include control experiments to track byproduct formation, especially for propoxy group side reactions.
  • Safety Compliance : Adhere to REACH and OSHA guidelines for hazardous chemical handling, including regular airborne concentration monitoring .
  • Data Interpretation : Use software like Mercury (for crystallography) and MestReNova (for NMR) to ensure consistency in data analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.